
Methyl(2-methylphenoxy)dipentylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-methylphenoxy)dipentylsilane: is an organosilicon compound with the molecular formula C18H32OSi . This compound is characterized by the presence of a silicon atom bonded to a methyl group, a 2-methylphenoxy group, and two pentyl groups. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-methylphenoxy)dipentylsilane typically involves the reaction of 2-methylphenol with dipentylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylphenol attacks the silicon atom, displacing the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(2-methylphenoxy)dipentylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Amino or thio-substituted silanes.
Aplicaciones Científicas De Investigación
Methyl(2-methylphenoxy)dipentylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for the development of new materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: this compound is used in the production of specialty coatings and adhesives, where its unique properties enhance the performance of the final products.
Mecanismo De Acción
The mechanism of action of Methyl(2-methylphenoxy)dipentylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The phenoxy group can participate in aromatic substitution reactions, while the pentyl groups provide hydrophobic interactions that can stabilize the compound in various environments.
Comparación Con Compuestos Similares
Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a 2-methylphenoxy group.
Diphenyldimethylsilane: Contains two phenyl groups instead of a 2-methylphenoxy group and two pentyl groups.
Methylphenylsilane: Contains a phenyl group and a methyl group instead of a 2-methylphenoxy group and two pentyl groups.
Uniqueness: Methyl(2-methylphenoxy)dipentylsilane is unique due to the presence of the 2-methylphenoxy group, which imparts specific electronic and steric properties to the compound. This makes it more reactive in certain types of chemical reactions compared to its analogs. Additionally, the two pentyl groups provide increased hydrophobicity, which can be advantageous in applications requiring non-polar environments.
Propiedades
Número CAS |
59646-08-1 |
|---|---|
Fórmula molecular |
C18H32OSi |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
methyl-(2-methylphenoxy)-dipentylsilane |
InChI |
InChI=1S/C18H32OSi/c1-5-7-11-15-20(4,16-12-8-6-2)19-18-14-10-9-13-17(18)3/h9-10,13-14H,5-8,11-12,15-16H2,1-4H3 |
Clave InChI |
SGYJZJFIXJYKKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Si](C)(CCCCC)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


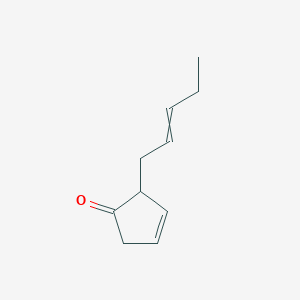
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
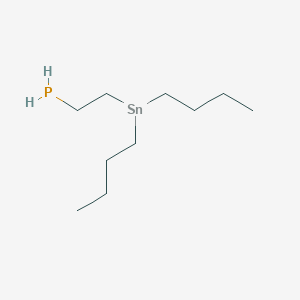
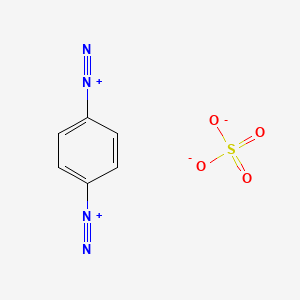


![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
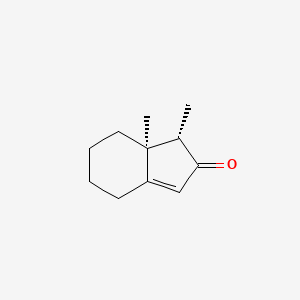

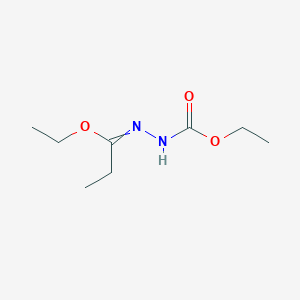
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
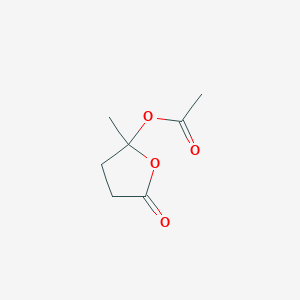
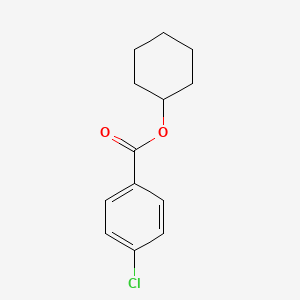
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
